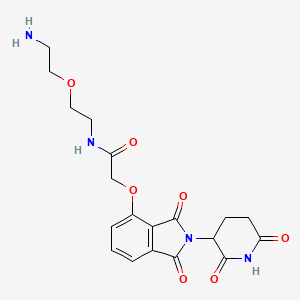
(Perfluorononanoyl)acetone
概要
説明
Perfluorononanoic acid, or PFNA, is a synthetic perfluorinated carboxylic acid and fluorosurfactant . It’s a highly reactive strong acid . It’s used as a surfactant for the production of the fluoropolymer polyvinylidene fluoride .
Synthesis Analysis
PFNA is produced mainly in Japan by the oxidation of a linear fluorotelomer olefin mixture containing F(CF2)8CH=CH2 . It can also be synthesized by the carboxylation of F(CF2)8I .Chemical Reactions Analysis
In a study, it was observed that P450BM3 can be “fooled” into initiating hydroxylation of non-native substrates in the presence of perfluorinated carboxylic acids (PFCs), which function as inert .Physical And Chemical Properties Analysis
Acetone is a colorless volatile liquid with a fruity odor and pungent, sweetish taste. It dissolves completely in water and is expected to volatilize from soil and water .科学的研究の応用
Environmental Monitoring and Analysis
Perfluorinated compounds, including perfluorononanoic acid (PFNA), have been extensively studied for their presence in the environment and potential impacts. A study by Xia Wang et al. (2018) utilized carboxylated carbon nanospheres (CNSs-COOH) as solid-phase extraction adsorbents for the determination of PFAAs in water samples, demonstrating an effective method for analyzing trace levels of these compounds in environmental water samples. The study optimized various conditions such as eluant volume and sample pH to achieve low detection limits and good repeatability for six PFAAs including PFNA (Wang, Zhang, Li, & Zhao, 2018).
Occupational Safety and Health
James Miller et al. (2007) presented a method for measuring perfluorocarboxylic acids in air, highlighting its importance in applications like fluoroelastomers production and firefighting foams. This study focused on detecting chain lengths of 8, 9, 10, 11, and 13 carbon atoms, optimizing sample collection and analysis methods to adhere to safety guidelines (Miller, Flaherty, Wille, Buck, Morandi, & Isemura, 2007).
Toxicity and Environmental Impact Assessment
E. Mulkiewicz et al. (2007) evaluated the acute toxicity of a series of perfluorinated carboxylic acids, including PFNA, using mammalian cell lines, marine bacteria, and enzymatic assays. The study found a correlation between the toxicity of perfluorinated acids and their carbon chain length, contributing to the understanding of potential environmental and health risks associated with these compounds (Mulkiewicz, Jastorff, Składanowski, Kleszczyński, & Stepnowski, 2007).
Analytical Method Development
The development and validation of analytical methods for detecting PFCs in various matrices are crucial for monitoring their environmental and health impacts. I. van der Veen et al. (2016) developed a method for extracting and analyzing PFAAs in outdoor clothing, demonstrating the relevance of PFASs in consumer products and the importance of accurate quantification for exposure assessment (van der Veen, Weiss, Hanning, de Boer, & Leonards, 2016).
作用機序
Target of Action
It is known that similar compounds, such as thenoyltrifluoroacetone, act as inhibitors of cellular respiration . They interact with enzymes like Liver carboxylesterase 1 and Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial .
Mode of Action
Similar compounds like thenoyltrifluoroacetone are known to inhibit carboxylesterase activity and mitochondrial complex ii activity . This suggests that (Perfluorononanoyl)acetone might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It can be inferred from related compounds that it might influence pathways related to cellular respiration and energy production .
Pharmacokinetics
Similar compounds like thenoyltrifluoroacetone are known to have specific pharmacokinetic properties
Result of Action
Based on the action of similar compounds, it can be inferred that it might lead to changes in cellular respiration and energy production .
Action Environment
It is known that similar compounds like perfluorononanoic acid are highly reactive and stable, and their action can be influenced by environmental factors .
Safety and Hazards
将来の方向性
The future collaboration between the US EPA and other agencies such as the USGS, United States Army Corps of Engineers (USACE), United States Department of Defense (DoD), CDC, ATSDR, FDA, National Institute of Standards and Technology (NIST), and universities provide the basis for PFAS exposure science investigation .
特性
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F17O2/c1-3(30)2-4(31)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPUACNVJXKLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F17O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895672 | |
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203201-14-3 | |
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)





![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)

